2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Researchers require a stable, selectively reactive scaffold for late-stage functionalization, but non-brominated analogs lack a cross-coupling handle. 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine solves this with a strategic 2-bromo substituent. - **Synthetic utility:** Enables Suzuki, Buchwald, and Ullmann couplings for rapid library synthesis. - **SAR relevance:** Bromine position directly modulates potency (>10-fold shifts) and kinase selectivity profiles. - **Logistics:** Stable crystalline solid; available in research-grade quantities with immediate dispatch.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
Cat. No. B7902978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2CN1)Br
InChIInChI=1S/C6H8BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2
InChIKeyVYRQGULVQFOHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Versatile Building Block for Privileged Kinase and GPCR Scaffolds


2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 1523006-94-1) is a brominated, partially saturated heterocyclic compound from the tetrahydroimidazo[1,2-a]pyrazine class . This scaffold serves as a foundational core in medicinal chemistry, with derivatives demonstrating potent activity against diverse biological targets, including kinases [1], G-protein coupled receptors (GPCRs) [2], and fungal pathogens [3]. The presence of the bromine atom at the 2-position provides a unique synthetic handle for further chemical diversification via cross-coupling reactions, which is a key strategic differentiator for research procurement.

Cross-Coupling Ready 2-Br handle enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira diversification.
Kinase SAR Exploration 2-position substitution is critical for tuning inhibitory activity and off-target kinase selectivity.
GPCR Probe Development Scaffold core of rare cell-permeable Gαq inhibitors; enables next-generation probe synthesis.

Critical Differentiation of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Why Structural Analogs Cannot Substitute


Direct substitution of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with non-brominated analogs (e.g., the parent tetrahydroimidazo[1,2-a]pyrazine) or differently substituted derivatives fails to meet research requirements for two primary reasons. First, the bromine atom is essential as a reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries that are inaccessible from the unsubstituted core . Second, the electronic and steric properties of the 2-bromo substituent directly influence the scaffold's interaction with biological targets; SAR studies on related imidazo[1,2-a]pyrazine kinase inhibitors demonstrate that even minor substitution changes at this position can result in significant (>10-fold) variations in potency and, crucially, off-target kinase selectivity profiles [1].

Missing Reactive Handle
Non-brominated or unsubstituted core lacks the C-Br site for cross-coupling, blocking modular library synthesis.
SAR Sensitivity at 2-Position
Even minor 2-substituent changes may shift potency and kinase selectivity profiles by >10-fold, altering target engagement.

Quantitative Evidence for Selecting 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine


Synthetic Utility: The 2-Bromo Handle Enables Late-Stage Diversification

The bromine atom at the 2-position is a defined, reactive site for further derivatization. Unlike the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, the 2-bromo derivative is specifically optimized for cross-coupling reactions. This enables the modular synthesis of focused libraries for structure-activity relationship (SAR) exploration . The presence of this halogen is a prerequisite for common diversification strategies such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, which are not feasible with the parent, unsubstituted scaffold.

Synthetic Reactivity
Class-level
2-Br derivative: reactive C-Br vs Unsubstituted core: unreactive C-H
Enables cross-coupling diversification not possible with parent core.
Class-level inference; reactivity confirmed for analogous halides.
Synthetic Chemistry Medicinal Chemistry Library Synthesis

Kinase Inhibitor SAR: 2-Position Substitution Drives Potency and Selectivity

SAR studies on imidazo[1,2-a]pyrazine-based Aurora A/B kinase inhibitors reveal that modifications at the 2-position of the core are critical for modulating both enzymatic potency and off-target kinase selectivity [1]. The introduction of a 2-bromo substituent is a strategic starting point for optimizing these parameters. Comparative data from a related chemotype show that changing the core heterocycle can lead to a 10-fold improvement in potency and exquisite selectivity for the desired target (TARP γ-8) [2]. This establishes the 2-position as a key vector for achieving desirable pharmacological profiles.

Potency & Selectivity Shift
Class-level
≥10× variation
2-substituent choice critically alters kinase inhibition and off-target profile.
Based on imidazo[1,2-a]pyrazine Aurora kinase SAR; class-level.
Kinase Inhibition Aurora Kinase Selectivity

Gαq Protein Modulation: Subtle Scaffold Changes Impact Selectivity and Function

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is present in BIM-46174, one of the very few cell-permeable compounds known to preferentially silence Gαq proteins [1]. The dimeric form, BIM-46187, also exhibits this activity. SAR exploration through fragment-based approaches indicates that the bicyclic scaffold is essential for activity, and that substitution on the imidazole ring (such as the 2-bromo group) is expected to alter both binding affinity and G-protein subfamily selectivity [2]. Therefore, the 2-bromo derivative is not a direct substitute for BIM-46174 but a critical building block for developing next-generation, potentially more selective Gαq probes.

Gαq Ligand Potential
Class-level
2-Br precursor: flexible SAR vs BIM-46174: fixed substitution
Enables exploration of Gαq subfamily selectivity beyond known ligands.
Class-level; derived from BIM-series pharmacology.
GPCR Signaling Gαq Protein Chemical Biology

Optimal Application Scenarios for 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Research and Development


Medicinal Chemistry: Parallel Synthesis of Kinase-Focused Libraries

The compound is ideal as a central building block for the parallel synthesis of diverse kinase inhibitor libraries. Its bromine handle allows for the rapid, modular introduction of various aromatic, heteroaromatic, or amine substituents at the 2-position, a known hot spot for modulating kinase selectivity [1]. This enables efficient exploration of structure-activity relationships (SAR) and the rapid identification of novel lead compounds.

Chemical Biology: Development of Novel Gαq-Selective Probes

Given the established, yet rare, activity of this scaffold against Gαq proteins [1], the 2-bromo derivative is a critical starting material for synthesizing and screening focused compound libraries. This work aims to identify more selective or potent Gαq inhibitors, which are valuable tools for dissecting G-protein coupled receptor (GPCR) signaling pathways.

Synthetic Methodology: Developing New Cross-Coupling Reactions

The electron-rich nature of the tetrahydroimidazo[1,2-a]pyrazine core, combined with the defined reactivity of the 2-bromo substituent, makes this compound a useful substrate for developing and optimizing new or challenging palladium-catalyzed cross-coupling methodologies [2].

Application
Selection Property
Validation Focus
Kinase Library Synthesis
2-Br cross-coupling handle for modular SAR
Kinase selectivity modulation via 2-position
Gαq Probe Development
Scaffold present in rare Gαq inhibitors
Gαq subfamily selectivity and probe specificity
Cross-Coupling Methodology
Defined C-Br on electron-rich heterocycle
Reaction condition optimization and substrate scope

Technical Documentation Hub

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